molecular formula C20H17BrN4O3 B11140938 N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide

Cat. No.: B11140938
M. Wt: 441.3 g/mol
InChI Key: WEGOVCAQTTTYID-UHFFFAOYSA-N
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Description

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Bromination: The indole ring is then brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like chloroform.

    Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the reaction of hydrazine with a diketone, followed by cyclization.

    Coupling Reaction: The brominated indole and the pyridazinone are coupled using a suitable base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the pyridazinone ring using reducing agents like sodium borohydride.

    Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of indole-2-carboxylic acid derivatives.

    Reduction: Formation of reduced pyridazinone derivatives.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide is investigated for its potential as a bioactive molecule. Its indole moiety is known for its presence in many natural products with biological activity.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties

Industry

In the industrial sector, this compound could be used in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its unique electronic properties.

Mechanism of Action

The mechanism of action of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially modulating their activity. The pyridazinone ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide stands out due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties. The bromine atom can participate in halogen bonding, potentially enhancing the compound’s interaction with biological targets.

Properties

Molecular Formula

C20H17BrN4O3

Molecular Weight

441.3 g/mol

IUPAC Name

N-[2-(6-bromoindol-1-yl)ethyl]-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C20H17BrN4O3/c21-15-4-3-14-7-9-24(17(14)12-15)10-8-22-19(26)13-25-20(27)6-5-16(23-25)18-2-1-11-28-18/h1-7,9,11-12H,8,10,13H2,(H,22,26)

InChI Key

WEGOVCAQTTTYID-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NN(C(=O)C=C2)CC(=O)NCCN3C=CC4=C3C=C(C=C4)Br

Origin of Product

United States

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